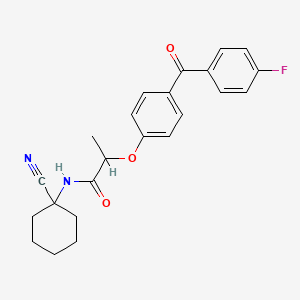
N-(1-Cyanocyclohexyl)-2-(4-(4-fluorobenzoyl)phenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanocyclohexyl)-2-(4-(4-fluorobenzoyl)phenoxy)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyanocyclohexyl group, a fluorobenzoyl group, and a phenoxypropanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-2-(4-(4-fluorobenzoyl)phenoxy)propanamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve the following steps:
Formation of the cyanocyclohexyl intermediate: This can be achieved by reacting cyclohexylamine with a cyanating agent such as cyanogen bromide.
Synthesis of the fluorobenzoyl intermediate: This step involves the reaction of 4-fluorobenzoic acid with a suitable activating agent like thionyl chloride to form 4-fluorobenzoyl chloride.
Coupling reaction: The final step involves the coupling of the cyanocyclohexyl intermediate with the fluorobenzoyl intermediate in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Cyanocyclohexyl)-2-(4-(4-fluorobenzoyl)phenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(1-Cyanocyclohexyl)-2-(4-(4-fluorobenzoyl)phenoxy)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-Cyanocyclohexyl)-2-(4-(4-chlorobenzoyl)phenoxy)propanamide
- N-(1-Cyanocyclohexyl)-2-(4-(4-methylbenzoyl)phenoxy)propanamide
- N-(1-Cyanocyclohexyl)-2-(4-(4-bromobenzoyl)phenoxy)propanamide
Uniqueness
N-(1-Cyanocyclohexyl)-2-(4-(4-fluorobenzoyl)phenoxy)propanamide is unique due to the presence of the fluorobenzoyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
Eigenschaften
Molekularformel |
C23H23FN2O3 |
|---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
N-(1-cyanocyclohexyl)-2-[4-(4-fluorobenzoyl)phenoxy]propanamide |
InChI |
InChI=1S/C23H23FN2O3/c1-16(22(28)26-23(15-25)13-3-2-4-14-23)29-20-11-7-18(8-12-20)21(27)17-5-9-19(24)10-6-17/h5-12,16H,2-4,13-14H2,1H3,(H,26,28) |
InChI-Schlüssel |
YXCWITKVEQHUGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360273.png)
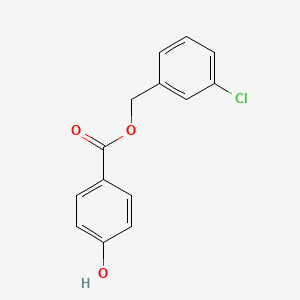
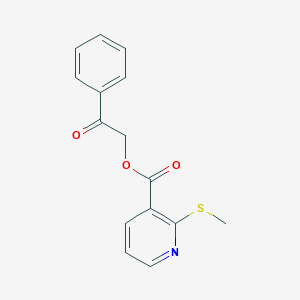
![2-phenyl-6-[2-(3-pyridinyl)vinyl]-4H-1,3-oxazin-4-one](/img/structure/B13360283.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360299.png)
![[2-(1H-Indol-3-yl)ethyl]-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidin-2-yl]-amine](/img/structure/B13360305.png)

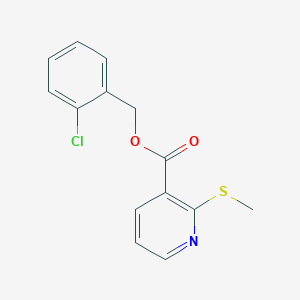
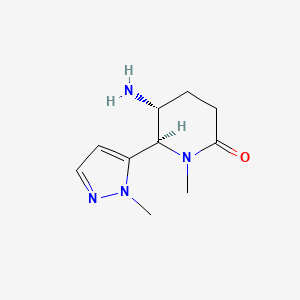
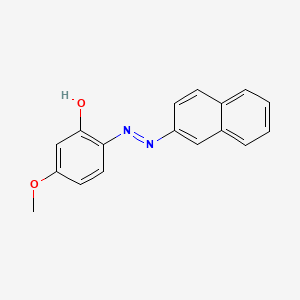

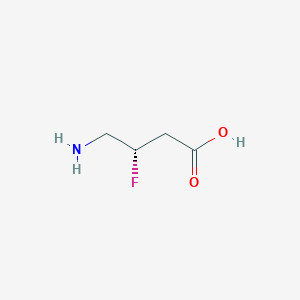
![2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B13360336.png)
![4-(Methylsulfanyl)-2-oxo-8-phenyl-2,5,6,8-tetrahydropyrano[2,3-e]indazole-3-carbonitrile](/img/structure/B13360350.png)
